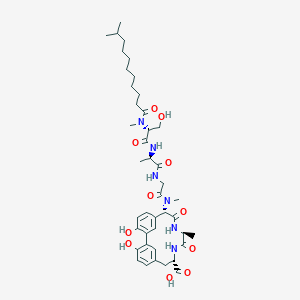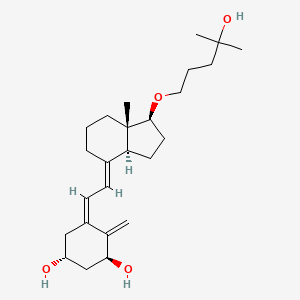
Tetrakis(3-aminopropyl)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(3-aminopropyl)ammonium: is a branched polyamine compound often found in cells of extreme thermophiles and hyperthermophiles. It plays a crucial role in maintaining cellular functions at high temperatures and is also present in non-thermophilic organisms, where it performs essential physiological roles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Tetrakis(3-aminopropyl)ammonium involves the reaction of 3-aminopropylamine with ammonium chloride under controlled conditions. The process typically requires a high-temperature environment to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: : Tetrakis(3-aminopropyl)ammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where one or more of its amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenated compounds and catalysts to facilitate the reaction.
Major Products: : The major products formed from these reactions include various polyamine derivatives that have different functional properties and applications .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Tetrakis(3-aminopropyl)ammonium is used as a building block for synthesizing more complex polyamines and other nitrogen-containing compounds .
Biology: : In biological research, this compound is studied for its role in stabilizing nucleic acids and proteins at high temperatures, making it valuable for understanding extremophiles .
Industry: : Industrially, it is used in the production of specialty chemicals and materials that require stability under extreme conditions .
Mecanismo De Acción
The mechanism by which Tetrakis(3-aminopropyl)ammonium exerts its effects involves its interaction with nucleic acids and proteins. It stabilizes the structure of DNA and RNA, preventing thermal denaturation. This stabilization is crucial for the survival of organisms in extreme environments .
Comparación Con Compuestos Similares
Similar Compounds
- Caldopentamine
- Caldohexamine
- N4-aminopropylspermidine
Comparison: : Tetrakis(3-aminopropyl)ammonium is unique due to its branched structure, which provides enhanced stability to nucleic acids and proteins compared to linear polyamines like spermidine and spermine. This makes it particularly valuable for applications requiring thermal stability .
Propiedades
Fórmula molecular |
C12H32ClN5 |
|---|---|
Peso molecular |
281.87 g/mol |
Nombre IUPAC |
tetrakis(3-aminopropyl)azanium;chloride |
InChI |
InChI=1S/C12H32N5.ClH/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16;/h1-16H2;1H/q+1;/p-1 |
Clave InChI |
VXDSJFLXLSDABC-UHFFFAOYSA-M |
SMILES canónico |
C(CN)C[N+](CCCN)(CCCN)CCCN.[Cl-] |
Sinónimos |
tetrakis(3-aminopropyl)ammonium TKAPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)



![(E)-1-[8-(4-fluorophenyl)-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B1240713.png)



![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1240717.png)


